Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate

Oxidation Kinetics Redox Chemistry HOMO-LUMO Gap

Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate is a heterocyclic building block featuring a 1,6-dihydropyridine core. Unlike the more common 1,4-dihydropyridine isomers that dominate calcium channel blocker pharmacopoeias, this compound belongs to the 1,6-isomer class, which exhibits fundamentally different reactivity, particularly a 23-fold higher oxidation rate.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
Cat. No. B12989004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC(N1)C)C)N
InChIInChI=1S/C10H16N2O2/c1-4-14-10(13)9-8(11)6(2)5-7(3)12-9/h5,7,12H,4,11H2,1-3H3
InChIKeyCTYYFJIVRMYAAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate: A 1,6-Dihydropyridine Scaffold for Redox Research


Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate is a heterocyclic building block featuring a 1,6-dihydropyridine core. Unlike the more common 1,4-dihydropyridine isomers that dominate calcium channel blocker pharmacopoeias, this compound belongs to the 1,6-isomer class, which exhibits fundamentally different reactivity, particularly a 23-fold higher oxidation rate [1]. This intrinsic property positions it as a distinct choice for applications requiring controlled redox behavior. Supplier data indicates commercial availability in purity grades reaching 98% .

Why Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate Cannot Be Replaced by Standard 1,4-Dihydropyridines


Substituting this compound with a 1,4-dihydropyridine analog, such as nifedipine or a common Hantzsch-type diester, is invalid for oxidation-dependent applications. The specific 1,6-dihydro configuration of the target compound results in a dramatically lower activation energy for oxidation compared to its 1,4-isomers, with experimental data showing a 23-fold faster rate of ferricyanide-mediated oxidation [1]. This difference in stability is attributed to reduced homoaromatic and hyperconjugative stabilization in the 1,6-system [1]. Using a 1,4-isomer would introduce a significantly more oxidation-resistant contaminant, altering reaction kinetics and product distributions.

Evidence-Based Differentiation of Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate from Closest Analogs


23-Fold Faster Oxidation Rate vs. 1,4-Dihydropyridine Isomers

The target 1,6-dihydropyridine demonstrates markedly higher reactivity toward oxidation than its 1,4-dihydropyridine isomer. Ferricyanide-mediated oxidation studies show that 1,4-dihydronicotinic acid derivatives oxidized 23-fold more slowly than their 1,6-isomer counterparts [1]. Theoretical calculations attribute this to a larger HOMO-LUMO energy gap in the 1,4-isomers, which is a measure of their greater resistance to electron abstraction [1]. This data is not specific to the exact ester but is a class-level property inherent to the 1,6-dihydropyridine ring system.

Oxidation Kinetics Redox Chemistry HOMO-LUMO Gap

Elevated Purity Grade Versus Common 95% Supply

While standard supply of this compound is often at 95% purity , a highly purified 98%+ grade is available from specialized vendors . This 3% absolute difference represents a 60% reduction in unspecified impurities (from 5% to 2%), which is a significant advantage for synthetic chemistry where side reactions from impurities are a major concern.

Chemical Procurement Purity Analysis Analytical Standard

Validated Application Scenarios for Ethyl 3-amino-4,6-dimethyl-1,6-dihydropyridine-2-carboxylate


Redox-Active Probe and NADH Model Studies

The compound's class-level property of 23-fold faster oxidation compared to 1,4-dihydropyridines [1] makes it a superior candidate for studies requiring a facile hydride donor. It can serve as a more reactive probe for investigating biological redox mechanisms or as a model for nicotinamide cofactors where the 1,4-isomer's slower kinetics would be a limitation. Researchers should prioritize the 98% purity grade to minimize background reactions in sensitive biochemical assays .

Synthetic Intermediate for 3-Amino-Pyridine Libraries

As a 3-amino-1,6-dihydropyridine derivative, this compound is a distinct scaffold for constructing heterocyclic libraries through oxidative aromatization. The high reactivity of the 1,6-dihydro ring allows for selective oxidation to the corresponding 3-amino-pyridine [1], which is a valuable intermediate for further functionalization. Procuring the high-purity substrate is crucial for ensuring reliable conversion in parallel synthesis platforms.

Isomerically-Unique Scaffold for Calcium Channel vs. Redox Selectivity Studies

This compound is specifically not a 1,4-dihydropyridine calcium channel blocker. Its identity as a 1,6-isomer [1] allows it to be used as a negative control probe in calcium channel assays, where activity is primarily associated with the 1,4-structure. Its distinct redox reactivity profile further supports its use in teasing apart the roles of oxidation versus ion channel modulation in dihydropyridine pharmacology.

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